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molecular formula C14H18O3 B8440067 4'-Methoxy-2'-(3-methyl-2-butenyl)oxyacetophenone

4'-Methoxy-2'-(3-methyl-2-butenyl)oxyacetophenone

Cat. No. B8440067
M. Wt: 234.29 g/mol
InChI Key: ZDOARUIDMUAMIF-UHFFFAOYSA-N
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Patent
US07538123B2

Procedure details

20.7 g of potassium carbonate and 23.2 ml of 1-bromo-3-methyl-2-butene were successively added to 300 ml of acetone containing 25 g of 2′-hydroxy-4′-methoxyacetophenone. The reaction solution was then heated to reflux. Approximately 6 hours later, 4.14 g of potassium carbonate and 4.63 ml of 1-bromo-3-methyl-2-butene were further added thereto, and the obtained mixture was heated to reflux. Approximately 34 hours later, the reaction solution was stood to cool, and then, it was filtered through celite. The filtrate was concentrated under a reduced pressure, and the residue was then purified by silica gel column chromatography (hexane/ethyl acetate), so as to obtain the subject compound. The reaction was further carried out using 2′-hydroxy-4′-methoxyacetophenone (25 g×2 times) under the above described conditions. The total amount of the subject compounds was 98.7 g.
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
23.2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
4.14 g
Type
reactant
Reaction Step Two
Quantity
4.63 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].Br[CH2:8][CH:9]=[C:10]([CH3:12])[CH3:11].[OH:13][C:14]1[CH:19]=[C:18]([O:20][CH3:21])[CH:17]=[CH:16][C:15]=1[C:22](=[O:24])[CH3:23]>CC(C)=O>[CH3:21][O:20][C:18]1[CH:17]=[CH:16][C:15]([C:22](=[O:24])[CH3:23])=[C:14]([O:13][CH2:8][CH:9]=[C:10]([CH3:12])[CH3:11])[CH:19]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
20.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
23.2 mL
Type
reactant
Smiles
BrCC=C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=CC(=C1)OC)C(C)=O
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
4.14 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
4.63 mL
Type
reactant
Smiles
BrCC=C(C)C
Step Three
Name
Quantity
25 g
Type
reactant
Smiles
OC1=C(C=CC(=C1)OC)C(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was then heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
the obtained mixture was heated to reflux
CUSTOM
Type
CUSTOM
Details
Approximately 34 hours
Duration
34 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
it was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was then purified by silica gel column chromatography (hexane/ethyl acetate)
CUSTOM
Type
CUSTOM
Details
so as to obtain the subject compound

Outcomes

Product
Name
Type
Smiles
COC1=CC(=C(C=C1)C(C)=O)OCC=C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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